molecular formula C15H18N2O2 B2412280 2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione CAS No. 1023529-19-2

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione

Cat. No. B2412280
CAS RN: 1023529-19-2
M. Wt: 258.321
InChI Key: YAQCNMPAIWGNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .


Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H18N2O2 .


Chemical Reactions Analysis

Indane-1,3-dione can undergo various chemical reactions. For instance, a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine could furnish ethyl 4-(9H) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Polyfunctional Fused Heterocyclic Compounds Synthesis : 2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione reacts with various chemicals to form polyfunctional fused heterocyclic compounds. These reactions can yield products with potential biological and pharmacological applications (Hassaneen et al., 2003).

  • Use in Dyes and Free Radical Studies : This compound can participate in reactions leading to the formation of cationic-anionic polymethine dyes. It's also used in studying the kinetic regularities of free radical formation during certain oxidation processes (Krasnaya & Smirnova, 1997).

Biological and Medical Applications

  • Antimicrobial Activity : Some derivatives of this compound have shown promising results in antimicrobial studies, indicating potential applications in developing new antibacterial and antifungal agents (Ghorab et al., 2017).

  • Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for antitumor activity. Certain derivatives have demonstrated significant potency, highlighting their potential in cancer treatment (Sami et al., 1995).

Material Science and Engineering

  • Optical Properties in Sensors : This compound is used in synthesizing materials with specific optical properties, such as fluorescence in response to pH and metal ions. These properties are crucial in developing sensors and imaging agents (Staneva et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is not mentioned in the search results, indane-1,3-dione and its derivatives have been extensively studied as a synthetic intermediate for the design of many different biologically active molecules .

Future Directions

Indane-1,3-dione and its derivatives find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” could also have potential applications in these areas.

properties

IUPAC Name

2-[N-[2-(dimethylamino)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(16-8-9-17(2)3)13-14(18)11-6-4-5-7-12(11)15(13)19/h4-7,18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGDYSHTDGKSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCN(C)C)C1=C(C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.